molecular formula C19H20N4O4S B12871419 1-Piperazinecarbothioamide, N-(2-cyano-4,5-dimethoxyphenyl)-4-(2-furanylcarbonyl)- CAS No. 67817-56-5

1-Piperazinecarbothioamide, N-(2-cyano-4,5-dimethoxyphenyl)-4-(2-furanylcarbonyl)-

Cat. No.: B12871419
CAS No.: 67817-56-5
M. Wt: 400.5 g/mol
InChI Key: ILZRBDINNIEUIY-UHFFFAOYSA-N
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Description

1-Piperazinecarbothioamide, N-(2-cyano-4,5-dimethoxyphenyl)-4-(2-furanylcarbonyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarbothioamide, N-(2-cyano-4,5-dimethoxyphenyl)-4-(2-furanylcarbonyl)- typically involves multi-step organic reactions. The starting materials usually include piperazine, cyano, and furanyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarbothioamide, N-(2-cyano-4,5-dimethoxyphenyl)-4-(2-furanylcarbonyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarbothioamide, N-(2-cyano-4,5-dimethoxyphenyl)-4-(2-furanylcarbonyl)- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their function.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarbothioamide derivatives: Compounds with similar structures but different substituents.

    Cyano and furanyl derivatives: Compounds containing cyano and furanyl groups with different core structures.

Uniqueness

1-Piperazinecarbothioamide, N-(2-cyano-4,5-dimethoxyphenyl)-4-(2-furanylcarbonyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

67817-56-5

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide

InChI

InChI=1S/C19H20N4O4S/c1-25-16-10-13(12-20)14(11-17(16)26-2)21-19(28)23-7-5-22(6-8-23)18(24)15-4-3-9-27-15/h3-4,9-11H,5-8H2,1-2H3,(H,21,28)

InChI Key

ILZRBDINNIEUIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3)OC

Origin of Product

United States

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